

Application Note: Isolation and Purification of Kelampayoside A

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Compound of Interest

Compound Name: Kelampayoside A

CAS No.: 87562-76-3

Cat. No.: B042667

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Introduction & Compound Profile

Kelampayoside A (CAS: 87562-76-3) is a bioactive phenolic glycoside, specifically identified as 3,4,5-trimethoxyphenyl 6-O- β -D-apiofuranosyl- β -D-glucopyranoside.[1][2][3] Originally isolated from species such as *Neolamarckia cadamba* (locally known as Kelampayan) and *Cinnamomum iners*, it exhibits significant antioxidant and anti-inflammatory potential.[1]

From a purification standpoint, **Kelampayoside A** presents specific challenges:

- **Polarity:** As a diglycoside (glucose + apiose) attached to a trimethoxybenzene ring, it possesses moderate-to-high polarity, making it difficult to separate from abundant free sugars and other co-occurring glycosides.[1]
- **Structural Stability:** The glycosidic bonds, particularly the apiose linkage, can be sensitive to harsh acidic conditions.[1]
- **Detection:** While it has a UV chromophore (trimethoxybenzene), it can be easily masked by more abundant polyphenols (tannins, flavonoids) in crude extracts.[1]

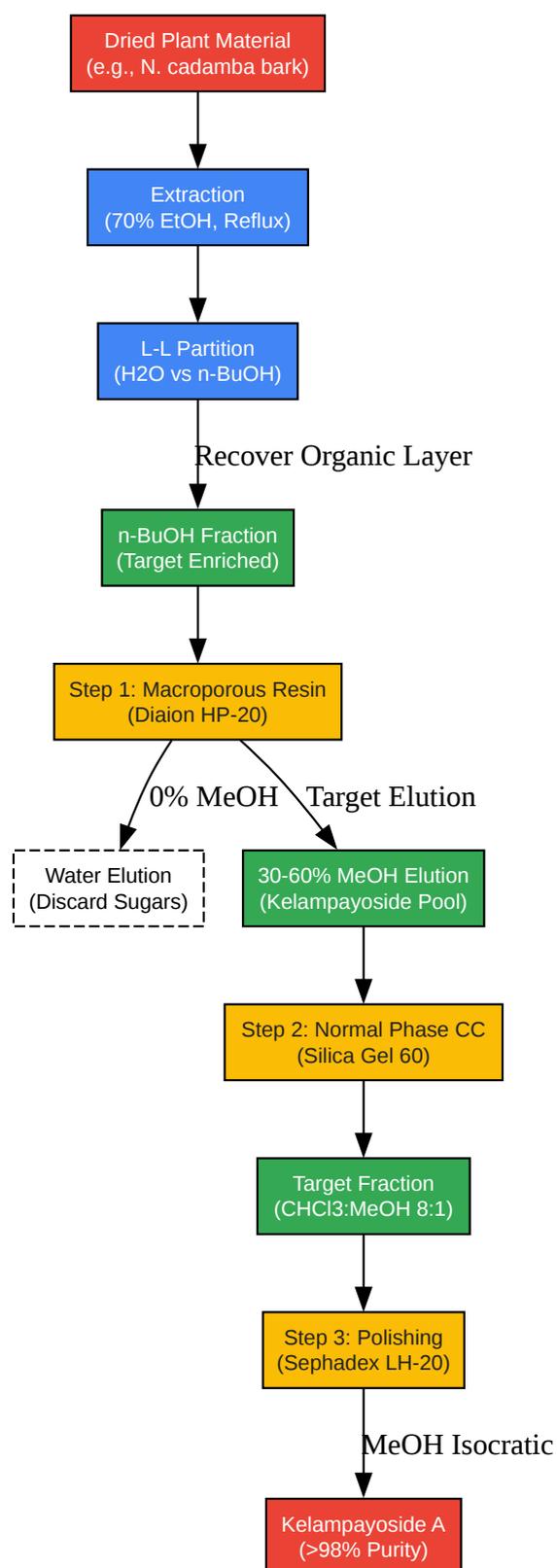
This protocol outlines a robust, scalable workflow designed to isolate **Kelampayoside A** with >98% purity, utilizing a "Capture, Fractionate, Polish" strategy.[1]

Physicochemical Profile

Property	Value	Implication for Chromatography
Formula	C ₂₀ H ₃₀ O ₁₃	Mid-sized molecule (MW 478.44 Da).[1]
LogP	~ -0.5 to 0.5 (Est.) ^[1]	Amphiphilic but leans polar. ^[1] Soluble in MeOH, EtOH, H ₂ O. ^[1]
Chromophore	UV ~270 nm	Detectable by UV; distinct from non-aromatic sugars. ^[1]
Key Functional Groups	3x Methoxy, Disaccharide	Good retention on C18; unique selectivity on Sephadex LH-20. ^[1]

Experimental Workflow Diagram

The following flowchart illustrates the critical decision points and fractionation logic.



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Figure 1: Strategic isolation workflow for **Kelampayoside A**, moving from bulk capture (HP-20) to orthogonal selectivity (Silica/LH-20).[1]

Detailed Protocols

Phase 1: Extraction and Enrichment

Objective: Maximize recovery of glycosides while minimizing chlorophyll and non-polar lipids.[1]

- Maceration: Pulverize dried bark/leaves (1.0 kg) and extract with 70% Ethanol (3 x 5L) at room temperature or mild reflux (50°C).
 - Expert Insight: Avoid 100% MeOH.[1] The addition of water (30%) swells the plant matrix, improving the diffusion of glycosides.[1]
- Concentration: Evaporate solvent under reduced pressure (40°C) to obtain a crude aqueous suspension.
- Liquid-Liquid Partition:
 - Wash the aqueous suspension with n-Hexane (remove lipids/chlorophyll).[1] Discard hexane.[1]
 - Extract the aqueous layer with n-Butanol (n-BuOH) saturated with water.[1]
 - Result: **Kelampayoside A** partitions into the n-BuOH phase, leaving free sugars and inorganic salts in the water phase.[1]

Phase 2: Coarse Fractionation (Diaion HP-20)

Objective: "Desalting" and removal of bulk impurities.[1] Silica gel is easily deactivated by residual sugars; HP-20 prevents this.[1]

- Stationary Phase: Diaion HP-20 (styrene-divinylbenzene copolymer).[1]
- Column Dimensions: 500g resin for ~50g crude extract.[1]
- Protocol:

- Load the n-BuOH fraction (dissolved in minimal water/MeOH) onto the column.[1]
- Wash 1 (0% MeOH): Elute with 3 column volumes (CV) of distilled water. Discard.[1] (Removes free sugars, salts).[1]
- Elution (30% -> 60% -> 100% MeOH): Step gradient.
- Checkpoint: **Kelampayoside A** typically elutes in the 30-60% MeOH fraction due to its moderate polarity.[1] Monitor fractions via TLC.[1]

Phase 3: Intermediate Purification (Normal Phase Silica)

Objective: Separation based on polarity.[1]

- Stationary Phase: Silica Gel 60 (0.063-0.200 mm, Merck).[1]
- Solvent System: Chloroform : Methanol : Water (lower phase).[1]
- Gradient Strategy:
 - Start: CHCl₃:MeOH (9:1) – Elutes non-polar aglycones.[1]
 - Target Window: CHCl₃:MeOH (8:2) to (7:3).[1]
 - End: CHCl₃:MeOH (5:1) – Elutes highly polar poly-glycosides.[1]
- Expert Insight: The trimethoxy group makes **Kelampayoside A** slightly less polar than typical flavonoid glycosides, causing it to elute earlier than expected in high-polarity systems.
[1]

Phase 4: Polishing (Sephadex LH-20)

Objective: Separation based on molecular size and hydrogen bonding.[1] This is the "Magic Step" for phenolic glycosides.

- Stationary Phase: Sephadex LH-20.[1]
- Mobile Phase: 100% Methanol.[1]

- Mechanism: The dextran matrix interacts with the phenolic rings (π - π interactions) and hydroxyl groups.[1]
- Protocol:
 - Dissolve the semi-pure fraction from Silica gel in minimum MeOH.[1]
 - Load onto LH-20 column (L:D ratio > 20:1).[1]
 - Elute isocratically with MeOH.[1]
 - Result: **Kelampayoside A** will elute as a distinct band, separated from degraded isomers or similar glycosides lacking the specific trimethoxy pattern.[1]

Analytical Validation

To confirm the identity and purity of the isolated compound, the following analytical signatures must be verified.

Thin Layer Chromatography (TLC)[1]

- Plate: Silica Gel 60 F₂₅₄. [1]
- Mobile Phase: CHCl₃:MeOH:H₂O (65:35:10, lower phase). [1]
- Detection:
 - UV 254 nm: Dark quenching spot (aromatic ring). [1]
 - 10% H₂SO₄ in EtOH: Spray and heat at 105°C. The spot turns dark green/black (characteristic of glycosides/saponins). [1]

HPLC Profiling[1][4][5]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5 μ m, 4.6 x 150mm). [1]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water. [1]

- B: Acetonitrile.[1]
- Gradient: 10% B to 40% B over 20 min.
- Wavelength: 270 nm (Trimethoxybenzene absorption).[1]

Spectroscopic Confirmation (Literature Values)

Upon isolation, the ¹H-NMR spectrum (in CD₃OD) should reveal:

- Aromatic Protons: Singlet at ~δ 6.50 ppm (2H) corresponding to the symmetric trimethoxybenzene ring.[1]
- Methoxy Groups: Three singlets (or two overlapping) around δ 3.70 - 3.85 ppm.[1]
- Anomeric Protons: Two doublets around δ 4.5 - 5.5 ppm, confirming the diglycoside nature (Glucose + Apiose).[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Streaking on TLC	Acidic impurities or column overload.[1]	Add 0.1% Formic acid to the mobile phase to suppress ionization of phenolic hydroxyls.[1]
Low Recovery from Silica	Irreversible adsorption.[1]	Switch to ODS (C18) Open Column instead of Silica for Step 2. Use MeOH:H ₂ O gradient.[1]
Co-elution of Isomers	Similar polarity.[1]	Use Preparative HPLC with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds compared to C18.[1]

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